1,5-Diiodo-3-fluoro-2-(trifluoromethoxy)benzene
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Overview
Description
1,5-Diiodo-3-fluoro-2-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H2F4I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-3-fluoro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes:
Fluorination: The addition of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodo-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,5-Diiodo-3-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Diiodo-3-fluoro-2-(trifluoromethoxy)benzene depends on its specific application
Electrophilic Interactions: The iodine atoms can act as electrophiles, reacting with nucleophilic sites on target molecules.
Fluorine Interactions: The fluorine atom and trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1-Fluoro-3-(trifluoromethoxy)benzene
Uniqueness
1,5-Diiodo-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both iodine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C7H2F4I2O |
---|---|
Molecular Weight |
431.89 g/mol |
IUPAC Name |
1-fluoro-3,5-diiodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-4-1-3(12)2-5(13)6(4)14-7(9,10)11/h1-2H |
InChI Key |
LTTJBKDYBYEEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)I)I |
Origin of Product |
United States |
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